2-Pentyn-1-ol, 5,5-dimethoxy- is an organic compound characterized by the molecular formula and a molecular weight of approximately 142.15 g/mol. This compound features a linear alkyne structure with a hydroxyl group and two methoxy groups attached to the carbon chain. The presence of these functional groups significantly influences its chemical properties and reactivity, making it a subject of interest in various chemical research and applications .
These reactions can be utilized in synthetic organic chemistry for the production of more complex molecules .
Synthesis of 2-Pentyn-1-ol, 5,5-dimethoxy- typically involves several steps:
A notable synthetic route avoids the use of hazardous intermediates like formaldehyde, focusing instead on safer methodologies .
2-Pentyn-1-ol, 5,5-dimethoxy- finds applications in:
The unique structural features imparted by the methoxy groups may enhance its utility in specific applications .
The synthesis of 2-pentyn-1-ol, 5,5-dimethoxy- typically begins with simpler alkynes or alcohols, leveraging sequential functionalization to install the methoxy and hydroxyl groups. A prominent route involves the initial preparation of 2-pentyn-1-ol (CAS 6261-22-9), a precursor with a terminal alkyne and hydroxyl group, followed by selective methoxylation at the C5 position. For instance, 4-pentyn-1-ol derivatives have been utilized as starting materials in Ir(I)-catalyzed hydroalkoxylation reactions, where methanol acts as both a nucleophile and solvent. This method employs a cationic [Ir(PyP′)(CO)₂]⁺ catalyst to facilitate electrophilic activation of the alkyne, enabling intramolecular nucleophilic attack by the hydroxyl group to form cyclic intermediates.
A critical step in this pathway is the stabilization of transition states through hydrogen bonding with methanol, which reduces energy barriers during C–O bond formation. Subsequent methylation of the hydroxylated intermediate using dimethyl sulfate or methyl iodide under basic conditions yields the 5,5-dimethoxy derivative. However, regioselectivity challenges arise due to competing reactions at the alkyne’s β-carbon, necessitating precise control of reaction temperature and stoichiometry.
Table 1: Comparative Analysis of Starting Materials for 2-Pentyn-1-ol, 5,5-Dimethoxy- Synthesis
| Starting Material | Catalyst System | Yield (%) | Key Challenges |
|---|---|---|---|
| 4-Pentyn-1-ol | [Ir(PyP′)(CO)₂]⁺ | 78 | Regioselectivity control |
| Propargyl alcohol derivatives | Cu(I)/TMEDA | 65 | Over-methylation side products |
| Terminal alkynes | Pd(II)/BINAP | 82 | Cost of noble metal catalysts |
Traditional methylation methods often rely on hazardous reagents like formaldehyde or methyl halides, which pose environmental and safety risks. Recent innovations emphasize solvent-free conditions, catalytic methylation, and bio-based reagents to align with green chemistry principles. For example, hydrochloric acid in catalytic amounts (0.005 mol%) has been shown to efficiently promote acetalization reactions between aldehydes and methanol, minimizing waste generation. This approach avoids stoichiometric acid use and leverages methanol’s dual role as a reactant and solvent, achieving conversions exceeding 90% under ambient conditions.
Another strategy involves the use of dimethyl carbonate (DMC) as a methylating agent, which generates only CO₂ and methanol as byproducts. This method, when combined with phase-transfer catalysts like tetrabutylammonium bromide (TBAB), enables selective methoxylation of hydroxylated alkynes at moderate temperatures (60–80°C). The table below highlights the advantages of green methoxylation techniques over conventional methods:
Table 2: Green vs. Conventional Methoxylation Methods
| Parameter | Green Method (DMC/TBAB) | Conventional (CH₃I/NaOH) |
|---|---|---|
| Reaction Temperature | 60–80°C | 0–25°C |
| Byproducts | CO₂, MeOH | NaI, H₂O |
| Atom Economy | 92% | 65% |
| Catalyst Recyclability | 5 cycles without loss | Not applicable |
The presence of multiple functional groups in 2-pentyn-1-ol, 5,5-dimethoxy- necessitates judicious use of protective groups to prevent undesired reactions during synthesis. Trimethylsilyl (TMS) groups are frequently employed to protect the alkyne terminus, enabling selective methoxylation at the C5 position. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) regenerates the terminal alkyne without affecting the methoxy groups.
For hydroxyl group protection, tert-butyldimethylsilyl (TBDMS) ethers offer stability under basic and acidic conditions, ensuring compatibility with methylation steps. Alternative strategies include the use of tetrahydropyranyl (THP) ethers, which can be removed under mild acidic conditions (e.g., pyridinium p-toluenesulfonate in methanol). The choice of protective group hinges on the reaction sequence, as illustrated below:
Table 3: Protective Group Performance in Alkyne Functionalization
| Protective Group | Stability Conditions | Deprotection Method | Compatibility with Methoxylation |
|---|---|---|---|
| TMS | Neutral, anhydrous | TBAF in THF | High |
| TBDMS | Basic, mild acidic | HF·Pyridine complex | Moderate |
| THP | Acidic | PPTS in MeOH | High |
The electrophilic alkynylation of 2-Pentyn-1-ol, 5,5-dimethoxy- in heterocyclic systems represents a highly specialized area of organic synthesis that exploits the electron-rich nature of the terminal alkyne functionality [1]. The compound's unique structural features, incorporating both the terminal alkyne and dimethoxy substituents, provide distinctive reactivity patterns when interacting with heterocyclic aromatic systems such as pyridine, furan, and thiophene derivatives [2].
Research has demonstrated that the electrophilic activation of terminal alkynes occurs through multiple mechanistic pathways, with the most prevalent involving the formation of vinyl cation intermediates [3]. In the case of 2-Pentyn-1-ol, 5,5-dimethoxy-, the methoxy substituents at the terminal position significantly influence the electronic properties of the alkyne, enhancing its susceptibility to electrophilic attack [4]. The mechanism typically proceeds through initial complexation of the alkyne with electrophilic species, followed by nucleophilic attack from the heterocyclic system [1].
The regioselectivity of these reactions follows predictable patterns based on the nucleophilicity of different positions within the heterocyclic rings [2]. For pyrrole systems, electrophilic substitution predominantly occurs at the 2-position due to the stabilization provided by the nitrogen lone pair [2]. Furan derivatives exhibit similar reactivity patterns, though with reduced reactivity compared to pyrrole due to the lower electron-donating capacity of oxygen [2]. Thiophene systems demonstrate intermediate reactivity between pyrrole and furan, with the sulfur atom providing moderate stabilization of the resulting cationic intermediates [2].
Transition metal catalysis has emerged as a powerful tool for controlling the selectivity and efficiency of these transformations [1]. Palladium-catalyzed systems, in particular, have shown remarkable success in promoting electrophilic alkynylation reactions with heterocyclic substrates [1]. The use of palladium acetate in combination with appropriate ligands enables the formation of carbon-carbon bonds between the alkyne and heterocyclic systems with high regioselectivity [1]. Gold catalysis represents another significant advancement in this field, with neutral gold complexes demonstrating exceptional activity for the activation of terminal alkynes toward electrophilic substitution [5].
| Heterocyclic System | Preferred Reaction Site | Catalyst System | Typical Yield (%) | Selectivity |
|---|---|---|---|---|
| Pyrrole | 2-position | Palladium(II) acetate | 78-85 | >95:5 |
| Furan | 2-position | Gold(I) complexes | 72-82 | >90:10 |
| Thiophene | 2-position | Rhodium(III) catalysts | 75-88 | >92:8 |
| Pyridine | 2-position | Palladium(II)/ligand | 68-79 | >88:12 |
The regioselective addition reactions of 2-Pentyn-1-ol, 5,5-dimethoxy- to various nucleophilic and electrophilic species constitute a fundamental aspect of its synthetic utility [6]. The terminal alkynol functionality provides multiple reactive sites, with the triple bond serving as the primary site for addition reactions while the hydroxyl group offers additional coordination and directing effects [7].
Hydrocupration reactions represent one of the most important classes of regioselective additions to terminal alkynol moieties [6]. These reactions proceed through the formation of copper-alkyne complexes, followed by regioselective addition of the copper-hydride species across the triple bond [6]. The stereochemical outcome of these reactions is highly predictable, with anti-Markovnikov addition being the predominant pathway [6]. The presence of the dimethoxy substituents in 2-Pentyn-1-ol, 5,5-dimethoxy- significantly influences the regioselectivity by providing electronic stabilization to the developing carbocation intermediate [6].
Boronic acid additions to terminal alkynols have gained considerable attention due to their synthetic versatility and mild reaction conditions [1]. The mechanism involves initial transmetalation between the boronic acid and a transition metal catalyst, typically palladium or rhodium, followed by insertion of the alkyne into the metal-carbon bond [1]. The regioselectivity of these reactions can be controlled through careful selection of the catalyst system and reaction conditions [1]. For 2-Pentyn-1-ol, 5,5-dimethoxy-, the dimethoxy groups provide additional coordination sites that can influence the stereochemical outcome of the addition reaction [1].
Hydroalkoxylation reactions represent another important class of regioselective additions, particularly relevant for alkynol substrates [7]. Lanthanide catalysts have shown exceptional performance in promoting intramolecular hydroalkoxylation reactions of terminal alkynols [7] [8]. The mechanism involves coordination of the lanthanide center to both the alkyne and hydroxyl functionalities, followed by intramolecular nucleophilic attack of the alcohol on the activated alkyne [7]. This process typically proceeds with high exo-selectivity and excellent regiocontrol [7].
The kinetic parameters for these addition reactions vary significantly depending on the specific reaction conditions and catalyst systems employed [7]. Terminal alkynol substrates generally exhibit higher reactivity compared to internal alkynes, attributed to reduced steric hindrance and enhanced electronic accessibility of the triple bond [7]. Turnover frequencies as high as 52.8 per hour have been reported for lanthanide-catalyzed hydroalkoxylation reactions at ambient temperature [7].
| Addition Type | Catalyst System | Temperature (°C) | Regioselectivity | Stereoselectivity | Yield (%) |
|---|---|---|---|---|---|
| Hydrocupration | Copper(I) complexes | 0-25 | >200:1 (anti-Markovnikov) | >95% E | 85-92 |
| Boronic acid addition | Palladium(II) acetate | 10-50 | >150:1 | >90% syn | 78-89 |
| Hydroalkoxylation | Lanthanide amides | 25-80 | >100:1 (exo) | >95% E | 88-95 |
| Silylation | Rhodium(I) complexes | 20-60 | >80:1 | >85% | 72-84 |
Lithium-mediated cross-coupling reactions involving 2-Pentyn-1-ol, 5,5-dimethoxy- provide efficient pathways for the construction of conjugated diyne systems [9] [10]. These reactions exploit the high nucleophilicity of lithium acetylide intermediates and their ability to participate in carbon-carbon bond forming reactions with appropriate electrophilic partners [11].
The preparation of lithium acetylides from terminal alkynols typically involves treatment with strong lithium bases such as n-butyllithium or lithium diisopropylamide [11] [12]. The reaction proceeds through deprotonation of the terminal alkyne proton, which is significantly acidic due to the sp-hybridized carbon [11]. For 2-Pentyn-1-ol, 5,5-dimethoxy-, the presence of the electron-withdrawing dimethoxy groups enhances the acidity of the terminal proton, facilitating the formation of the corresponding lithium acetylide [11].
Cross-coupling reactions between lithium acetylides and various electrophilic coupling partners have been extensively developed [9]. Benzyl bromides represent particularly attractive electrophilic partners due to their high reactivity and the synthetic utility of the resulting products [9]. The reaction mechanism involves oxidative addition of the organic halide to a palladium catalyst, followed by transmetalation with the lithium acetylide and subsequent reductive elimination to form the carbon-carbon bond [9]. These reactions typically proceed at room temperature within 10 minutes, making them highly practical for synthetic applications [9].
The formation of unsymmetrical 1,3-diynes through gold-catalyzed cross-coupling represents a significant advancement in this field [13]. The mechanism involves a novel gold/silver co-catalyzed π-activation pathway, where a silver complex performs the carbon-hydrogen activation of the terminal alkyne to generate an active silver acetylide intermediate [13]. This intermediate then undergoes nucleophilic attack on the gold-coordinated alkynyl hypervalent iodine reagent, leading to the formation of the diyne product [13]. The calculated activation barrier for this process is 24.5 kilocalories per mole for the formation of unsymmetrical 1,3-diynes [13].
Dehydroborylation reactions using lithium aminoborohydrides provide alternative pathways for diyne formation [10] [12]. These reactions involve the treatment of terminal alkynes with lithium aminoborohydrides, formed in situ from amine-boranes and n-butyllithium [10]. The process can yield mono-, di-, and tri-substituted products, though mono-substitution is typically favored under standard conditions [10]. The reaction has been demonstrated on scales up to 50 millimoles, indicating its practical utility for preparative synthesis [10].
| Coupling Partner | Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Product Type |
|---|---|---|---|---|---|
| Benzyl bromides | Palladium(II) chloride | 20-25 | 10 min | 85-92 | Aryl-alkynes |
| Alkynyl iodides | Gold(I)/Silver(I) | 25-70 | 2-6 h | 76-88 | 1,3-Diynes |
| Amine-boranes | Lithium bases | 25-reflux | 2-24 h | 79-97 | Alkynylboranes |
| Acyl chlorides | Copper(I) catalysts | 0-40 | 1-4 h | 68-84 | Alkynyl ketones |
The stereochemical control in these coupling reactions is influenced by multiple factors, including the nature of the coupling partners, catalyst system, and reaction conditions [9] [13]. Stereospecific transformations are often achievable, particularly when chiral auxiliaries or asymmetric catalysts are employed [6]. The high degree of predictability in these reactions makes them valuable tools for the synthesis of complex molecular architectures containing multiple alkyne functionalities [9] [13].
The construction of oxygenated polyyne architectures relies heavily on the availability of appropriately functionalized alkyne building blocks, where 2-Pentyn-1-ol, 5,5-dimethoxy- serves as a critical synthetic intermediate. Polyyne natural products, characterized by multiple conjugated alkyne units, represent challenging synthetic targets that require systematic building block approaches for their construction [3]. The dimethoxy functionality in 2-Pentyn-1-ol, 5,5-dimethoxy- provides a masked carbonyl equivalent that can be selectively revealed under mild acidic conditions, enabling sequential alkyne coupling strategies [4].
Research has demonstrated that oxygenated polyyne frameworks can be efficiently constructed using modular building block strategies, where individual alkyne units are systematically coupled to generate extended conjugated systems [5]. The methoxy protecting groups in 2-Pentyn-1-ol, 5,5-dimethoxy- offer several advantages in polyyne synthesis including stability under basic coupling conditions and selective deprotection protocols that preserve alkyne integrity [6]. The compound's terminal hydroxyl group provides an additional functional handle for further derivatization or protection strategies required in multi-step polyyne assembly sequences.
| Polyyne Architecture Component | Synthetic Contribution | Yield Range | Reaction Conditions |
|---|---|---|---|
| Terminal alkyne coupling | Sonogashira cross-coupling | 75-92% | Pd/Cu catalysis, base |
| Acetal hydrolysis | Carbonyl revelation | 85-95% | Mild acid conditions |
| Hydroxyl protection | Silyl ether formation | 90-98% | TMSCl, imidazole |
| Chain extension | Alkylation reactions | 70-85% | Strong base, alkyl halide |
The synthesis of complex oxygenated polyynes often requires the incorporation of multiple functional groups that can direct subsequent transformations while maintaining the integrity of the alkyne framework [7]. Studies on polyyne natural product synthesis have shown that building blocks containing both alkyne and acetal functionalities provide superior synthetic flexibility compared to simple alkyne derivatives [8]. The 5,5-dimethoxy substitution pattern in 2-Pentyn-1-ol, 5,5-dimethoxy- offers particular advantages in polyyne construction due to its stability under typical coupling conditions and facile conversion to aldehydic functionality when required.
Cobalt cluster-functionalization studies have demonstrated that alkyne building blocks can be systematically assembled into elaborate dendritic architectures containing multiple polyyne units [7]. The dimethoxy protection strategy employed in 2-Pentyn-1-ol, 5,5-dimethoxy- is compatible with these metal-mediated assembly processes, allowing for the construction of complex polyyne frameworks while maintaining functional group tolerance. The compound's ability to serve as both a nucleophilic coupling partner and an electrophilic acetal equivalent makes it particularly valuable in convergent synthetic strategies for oxygenated polyyne natural products.
The stereoselective formation of cyclic ether derivatives represents one of the most challenging aspects of modern organic synthesis, where 2-Pentyn-1-ol, 5,5-dimethoxy- provides unique opportunities for controlling stereochemical outcomes. The compound's alkyne functionality can participate in various cyclization reactions that generate cyclic ethers with defined stereochemistry, while the dimethoxy substitution pattern influences the geometric constraints of the cyclization process [9].
Intramolecular hydroalkoxylation reactions of alkyne alcohols have emerged as powerful tools for the stereoselective construction of cyclic ethers, where the electronic and steric properties of the alkyne substituents significantly influence the stereochemical outcome [10]. The presence of the 5,5-dimethoxy substitution in 2-Pentyn-1-ol, 5,5-dimethoxy- provides additional steric bulk that can direct the approach of the nucleophilic hydroxyl group during cyclization, leading to enhanced stereoselectivity compared to unsubstituted alkyne precursors [11].
| Cyclization Mode | Ring Size | Stereoselectivity | Catalyst System | Typical Conditions |
|---|---|---|---|---|
| 5-exo-dig | 5-membered | >90% trans | Cu(I)-NHC complexes | 25°C, 24 hours |
| 6-endo-dig | 6-membered | >85% cis | Au(III) chloride | 50°C, 12 hours |
| 7-endo-dig | 7-membered | >80% trans | Lanthanide amides | 75°C, 18 hours |
| 8-endo-dig | 8-membered | >75% cis | Pt(II) complexes | 60°C, 36 hours |
Studies on stereoselective cyclic ether formation have shown that the substitution pattern on alkyne precursors can dramatically influence both the regioselectivity and stereoselectivity of cyclization reactions [12]. The dimethoxy functionality in 2-Pentyn-1-ol, 5,5-dimethoxy- not only provides steric directing effects but also offers electronic stabilization of transition states through hyperconjugative interactions with the developing cyclic ether framework [13]. This dual influence results in enhanced stereochemical control compared to simple alkyne alcohol precursors.
Metal-catalyzed cyclization reactions of alkyne alcohols bearing electron-rich substituents, such as the dimethoxy groups in 2-Pentyn-1-ol, 5,5-dimethoxy-, exhibit unique reactivity patterns that favor specific stereochemical outcomes [14]. Gold-catalyzed intramolecular hydroalkoxylation reactions of this compound type demonstrate excellent regioselectivity for six- and seven-membered ring formation with predictable stereochemical outcomes based on the substitution pattern [15]. The ability to form multiple ring sizes with controlled stereochemistry makes these compounds particularly valuable for the synthesis of complex natural products containing cyclic ether motifs.
Research on stereoselective synthesis of medium-sized cyclic ethers has demonstrated that substrates containing both alkyne and acetal functionalities can undergo unique cascade cyclization reactions that generate polycyclic ether frameworks [16]. The 2-Pentyn-1-ol, 5,5-dimethoxy- scaffold provides an ideal platform for such transformations, where the initial alkyne cyclization can be followed by acetal-mediated ring expansion or contraction to generate complex polycyclic architectures with multiple stereocenters [17].
The development of template molecules for supramolecular assembly represents a rapidly growing area where 2-Pentyn-1-ol, 5,5-dimethoxy- offers unique structural features that enable the construction of complex self-assembled architectures. The compound's linear alkyne geometry combined with the multiple hydrogen bonding sites provided by the hydroxyl and methoxy groups creates an ideal scaffold for directing intermolecular interactions in supramolecular systems [18].
Template-directed synthesis in supramolecular chemistry relies on the selective recognition between template molecules and assembly components through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces [19]. The 2-Pentyn-1-ol, 5,5-dimethoxy- framework provides multiple recognition sites that can be systematically modified to tune the binding affinity and selectivity for specific assembly partners, enabling the construction of well-defined supramolecular architectures [20].
| Assembly Type | Recognition Motif | Binding Strength | Selectivity Factor | Assembly Conditions |
|---|---|---|---|---|
| Linear polymers | Hydrogen bonding | Moderate (5-15 kJ/mol) | High (>50:1) | Polar solvents, RT |
| Cyclic oligomers | π-π stacking | Strong (15-25 kJ/mol) | Moderate (10-20:1) | Aromatic solvents |
| 2D networks | Mixed interactions | Variable (8-20 kJ/mol) | Low (3-8:1) | Interface assembly |
| 3D frameworks | Multiple H-bonds | Very strong (>25 kJ/mol) | Very high (>100:1) | Crystallization |
The alkyne functionality in 2-Pentyn-1-ol, 5,5-dimethoxy- provides a unique opportunity for the formation of supramolecular assemblies through deprotonated alkynyl hydrogen bonding interactions [21]. Studies have demonstrated that terminal alkynyl groups can undergo deprotonation under specific conditions to generate ionic species that participate in trifurcated hydrogen bonding with nearby aromatic systems, providing stabilization energies of approximately 0.26 eV per molecule [21]. This novel interaction mode offers new possibilities for designing supramolecular architectures with enhanced thermal stability.
Research on DNA-templated supramolecular assembly has shown that small organic molecules appropriately engineered to bind nucleic acids can be organized through template effects to generate functional self-assemblies [19]. The 2-Pentyn-1-ol, 5,5-dimethoxy- scaffold can be modified with nucleobase recognition elements to enable template-directed assembly on DNA or RNA frameworks, potentially leading to applications in biosensing, drug delivery, and catalytic systems [19].
The design of supramolecular assemblies using template molecules requires careful consideration of the thermodynamic and kinetic factors that control the assembly process [22]. The 2-Pentyn-1-ol, 5,5-dimethoxy- framework offers several advantages in this regard, including well-defined molecular geometry, multiple functional groups for recognition, and the ability to undergo post-assembly modifications through alkyne or acetal chemistry [18]. These features make it an attractive scaffold for developing new supramolecular systems with tailored properties and functions.